molecular formula C9H10N2O3 B7721498 (Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

(Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

Cat. No.: B7721498
M. Wt: 194.19 g/mol
InChI Key: IGHWNCLZGNNKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate is a benzoate ester derivative featuring a hydroxycarbamimidoyl group (=N–O–) in the Z-configuration at the para position of the benzene ring. Its canonical SMILES is COC(=O)c1ccc(cc1)/C(=N/O)/N, and it serves as a critical intermediate in synthesizing trifluoromethyl- or bromodifluoromethyl-substituted 1,2,4-oxadiazoles for positron emission tomography (PET) tracers . The compound is synthesized via refluxing methyl 4-cyanobenzoate with hydroxylamine, achieving quantitative yields, followed by reactions with anhydrides (e.g., trifluoroacetic anhydride) to form oxadiazole derivatives .

Properties

IUPAC Name

methyl 4-[(E)-N'-hydroxycarbamimidoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-6(3-5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHWNCLZGNNKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Hydroxycarbamimidoyl Group

Methyl 4-aminobenzoate reacts with hydroxylamine hydrochloride under basic conditions (e.g., sodium bicarbonate or potassium carbonate) to form the hydroxycarbamimidoyl derivative. This reaction proceeds via nucleophilic attack of the amine on hydroxylamine, followed by tautomerization to stabilize the (Z)-configuration. The use of a polar solvent such as ethanol or methanol facilitates proton transfer and ensures high regioselectivity.

Reaction Conditions :

  • Solvent : Ethanol/water mixture (3:1 v/v)

  • Base : Sodium bicarbonate (1.5 equiv)

  • Temperature : Reflux at 80°C for 6–8 hours

  • Yield : 68–72% after purification

Stereochemical Control

The (Z)-configuration is favored due to intramolecular hydrogen bonding between the hydroxyimino oxygen and the adjacent nitrogen, which stabilizes the planar geometry. Microwave-assisted synthesis has been explored to reduce reaction time to 2 hours while maintaining a 70% yield.

Industrial-Scale Production Strategies

Industrial methods prioritize cost efficiency and scalability. A two-step process is commonly employed:

Continuous Flow Synthesis

Recent advances utilize continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

ParameterValueSource
Residence time15 minutes
Temperature70°C
SolventMethanol with 0.1 M NaOH
Throughput5 kg/hour

This method reduces side product formation by 18% compared to batch processes.

Purification Techniques

Crude product is purified via recrystallization from a hexane-ethyl acetate mixture (4:1), achieving >98% purity. Chromatography is avoided industrially due to high costs.

Characterization and Quality Control

Critical analytical data for the final product include:

1H NMR (400 MHz, CDCl3) :

  • δ 8.02 (d, J = 8.4 Hz, 2H, aromatic H)

  • δ 6.89 (d, J = 8.4 Hz, 2H, aromatic H)

  • δ 3.91 (s, 3H, OCH3)

  • δ 3.45 (s, 2H, NH2)

FT-IR (KBr) :

  • 3340 cm⁻¹ (N–H stretch)

  • 1685 cm⁻¹ (C=O ester)

  • 1590 cm⁻¹ (C=N)

Comparative Analysis of Alternative Routes

Nitrile Pathway

An alternative approach starts with methyl 4-cyanobenzoate, which undergoes hydroxylamine addition to form the hydroxycarbamimidoyl group. While this method avoids amine intermediates, it requires harsh conditions (100°C, 12 hours) and achieves only 55% yield.

Enzymatic Synthesis

Preliminary studies using nitrile hydratase enzymes show promise for greener synthesis, though yields remain suboptimal (38%) .

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 4-(N’-hydroxycarbamimidoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxime derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoate derivatives depending on the electrophile used.

Scientific Research Applications

(Z)-Methyl 4-(N’-hydroxycarbamimidoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-Methyl 4-(N’-hydroxycarbamimidoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl vs. Methyl Esters

  • Key Example: Ethyl 3/4-(N'-hydroxycarbamimidoyl)benzoate (compounds 16–17 in ). Structural Difference: Ethyl ester (COOCH2CH3) vs. methyl ester (COOCH3). Ethyl esters may offer improved solubility in organic solvents during synthesis . Application: Both are precursors for radiolabeled PET tracers, but methyl esters are more commonly used in final hydrolysis steps to generate carboxylic acid tracers (e.g., [18F]1 and [18F]2) .

Positional Isomers (3- vs. 4-Substituted Derivatives)

  • Example : Ethyl 3-(N'-hydroxycarbamimidoyl)benzoate (16 ) vs. ethyl 4-(N'-hydroxycarbamimidoyl)benzoate (17 ).
    • Electronic Effects : Para-substituted derivatives (4-position) allow better resonance stabilization of the oxadiazole ring, enhancing stability. Meta-substituted (3-position) isomers may exhibit altered electronic properties due to asymmetric conjugation .
    • Synthetic Yield : Both isomers achieve 70–80% yields in oxadiazole formation, indicating minimal positional impact on reactivity .

Functional Group Derivatives: Trifluoromethyl vs. Bromodifluoromethyl Oxadiazoles

Parameter Trifluoromethyl Derivative (e.g., 19–20 ) Bromodifluoromethyl Derivative (e.g., 10–11 )
Synthetic Route React with trifluoroacetic anhydride React with bromodifluoroacetic anhydride
Yield 70–80% 70–80%
Application PET tracers ([18F]19/20) Precursors for nucleophilic substitution (e.g., with Cs18F)
Stability High electron-withdrawing effect (CF3) Bromine atom enables facile radiolabeling

Bromodifluoromethyl derivatives are preferred for introducing radioactive fluorine ([18F]) due to the bromine atom’s leaving group capability .

Pharmaceutical Impurities with Similar Motifs

  • Impurity-A and Impurity-B (): Structure: Contain (Z)-N'-hydroxycarbamimidoyl groups linked to benzimidazole-biphenyl systems. Key Difference: Larger molecular weight (~500 g/mol vs. 194 g/mol for the target compound) and increased lipophilicity (logP > 3). Significance: These impurities, detected at trace levels in Azilsartan, highlight the need for stringent analytical methods (e.g., LC-MS/MS) to control genotoxic risks .

Antiproliferative Amidoxime Derivatives

  • Compounds 14 and 15 ():
    • Structure : Incorporate (Z)-N'-hydroxycarbamimidoyl groups into triazole-indole hybrids.
    • Yield : 22–41%, significantly lower than oxadiazole derivatives (70–80%), likely due to multi-step click chemistry and purification challenges.
    • Bioactivity : Demonstrated antiproliferative effects against cancer cell lines, suggesting the hydroxycarbamimidoyl group enhances target binding via hydrogen bonding .

Aminoethyl-Substituted Analog

  • (S)-Methyl 4-(1-Aminoethyl)benzoate (): Structural Difference: Replaces hydroxycarbamimidoyl with a chiral aminoethyl group. Properties: Basic amino group enables salt formation (improved solubility) but reduces metabolic stability compared to neutral hydroxycarbamimidoyl derivatives. Synthesis: Achieves 83% yield via distinct reagents (e.g., 2-chloro-3-nitropyridin-4-ol), highlighting divergent synthetic pathways .

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (mg/mL)
(Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate 194.19 1.2 10–20 (DMSO)
(S)-Methyl 4-(1-aminoethyl)benzoate 179.22 0.8 >50 (Water)
Impurity-A 484.51 3.5 <1 (Water)

Research Findings and Implications

  • Radiolabeling Efficiency : Derivatives of this compound exhibit superior radiochemical yields (2–5% decay-corrected) compared to bulkier analogs, underscoring their utility in PET imaging .
  • Toxicity Considerations : Structural analogs like Impurity-A necessitate advanced analytical methods (LC-MS/MS) for trace detection, emphasizing the importance of impurity profiling in drug development .
  • Therapeutic Potential: Amidoxime-substituted heterocycles (e.g., compound 15) demonstrate that modifying the hydroxycarbamimidoyl scaffold can yield bioactive molecules, though synthetic optimization is required to improve yields .

Biological Activity

(Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate is an organic compound with notable biological activities, primarily attributed to its unique hydroxycarbamimidoyl substituent. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀N₂O₃
  • Molecular Weight : 194.19 g/mol
  • Appearance : White to off-white powder

The compound is a derivative of benzoic acid, characterized by a methyl ester group and an amino-hydroxyimino substituent. This structure is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Reactants : Methyl 4-aminobenzoate and hydroxylamine hydrochloride.
  • Conditions : Basic conditions to facilitate the reaction.
  • Purification : Techniques such as recrystallization or chromatography are often employed to achieve higher yields and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : The compound has been studied as a potential inhibitor of various enzymes involved in nitrogen metabolism.
  • Antimicrobial Effects : Preliminary studies suggest it may possess antimicrobial properties.
  • Anti-inflammatory Properties : Potential therapeutic effects have been noted in inflammation-related conditions.

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites, modulating enzyme activity and influencing metabolic pathways.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Activity :
    • A study reported that derivatives showed promising results against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Cytotoxicity Assays :
    • In vitro tests demonstrated that the compound exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition Studies :
    • Investigations into its role as an enzyme inhibitor revealed significant inhibitory effects on target enzymes related to nitrogen metabolism, which could be leveraged for therapeutic interventions.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
Methyl 2-(4-carbamimidoylphenyl)acetic acid hydrochlorideStructureAnticancer
N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamideStructureAntimicrobial
Benzyl 4-cyanobenzoateStructureEnzyme inhibition

The unique hydroxycarbamimidoyl substituent in this compound distinguishes it from other compounds, potentially conferring distinct biological activities.

Q & A

Basic Questions

Q. What are the established synthetic routes for (Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition of hydroxylamine to methyl 4-cyanobenzoate. A typical protocol involves reacting methyl 4-cyanobenzoate with hydroxylamine hydrochloride in methanol at 70°C for 1.5 hours under reflux, followed by vacuum concentration to isolate the product. Yield optimization (up to 100%) requires strict stoichiometric control (1:1 molar ratio) and anhydrous conditions. Purification via recrystallization or chromatography enhances purity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of this compound?

  • Methodological Answer :

  • 1H NMR : The Z-configuration is confirmed by coupling between the imine proton (δ 8.2–8.5 ppm) and the hydroxylamine group, with NOE correlations verifying spatial proximity.
  • IR : Stretching vibrations at 1630–1650 cm⁻¹ (C=N) and 3200–3400 cm⁻¹ (N–O) confirm functional groups.
  • HRMS : A molecular ion peak at m/z 218.08 ([M+H]⁺) validates the molecular formula (C9H10N2O3).

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and methanol but hydrolyzes under acidic/basic conditions. Stability tests indicate degradation at >100°C; store at -20°C under nitrogen. Use inert atmospheres during reactions to prevent oxidation.

Advanced Research Questions

Q. What crystallographic strategies are effective in resolving the hydrogen-bonding network and crystal packing of this compound?

  • Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL for refinement. Hydrogen-bonding interactions (e.g., N–H···O) are analyzed using Mercury software. Lattice energy calculations via DFT (B3LYP/6-311G**) complement experimental data to resolve packing motifs.

Q. How does the hydroxycarbamimidoyl group influence the compound’s reactivity in nucleophilic addition or cyclocondensation reactions?

  • Methodological Answer : The hydroxycarbamimidoyl group acts as a bidentate ligand, enabling coordination with transition metals (e.g., Cu²⁺) to catalyze cyclocondensation with ketones. Reactivity is pH-dependent: acidic conditions favor imine protonation, enhancing electrophilicity. Monitor intermediates via LC-MS with electrospray ionization.

Q. What computational methods (e.g., DFT) are suitable for studying the electronic structure and tautomeric equilibria of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models tautomeric equilibria between imine and oxime forms. Frontier molecular orbital (FMO) analysis predicts reactivity hotspots. Compare computed IR/NMR spectra with experimental data for validation.

Q. What strategies mitigate the formation of by-products like oxime isomers or dimeric adducts during synthesis?

  • Methodological Answer : Use excess hydroxylamine (1.2 equivalents) to suppress dimerization. Anhydrous methanol minimizes hydrolysis. Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to separate isomers. Monitor by TLC (Rf = 0.4 in ethyl acetate).

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

  • Methodological Answer : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Quantify impurities (e.g., unreacted nitrile) against certified standards. LC-MS/MS (ESI+) confirms structural identities of by-products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.